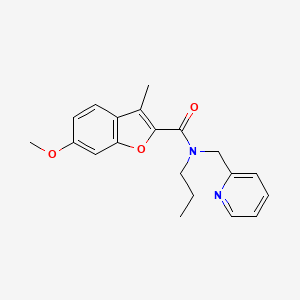
N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide
説明
N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide, also known as JNJ-42165279, is a novel compound that has been synthesized for scientific research applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
作用機序
N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide acts as a competitive antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. It binds to the receptor and prevents the binding of the endogenous ligand, resulting in the inhibition of downstream signaling pathways. The blockade of dopamine D2 receptors in the mesolimbic pathway is thought to be responsible for the antipsychotic effects of N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide, while the blockade of serotonin 5-HT2A receptors is thought to be responsible for its antidepressant effects.
Biochemical and Physiological Effects:
N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide has been shown to have significant effects on the dopamine and serotonin systems in the brain. It reduces the release of dopamine in the mesolimbic pathway, which is associated with the reward system and addiction. It also increases the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognitive functions such as working memory and attention. N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide has been shown to improve cognitive performance in animal models of schizophrenia and Parkinson's disease. It also has antidepressant effects, which may be due to its blockade of the serotonin 5-HT2A receptor.
実験室実験の利点と制限
N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor, which makes it a useful tool for studying the functions of these receptors. It has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are some limitations to its use in lab experiments. N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide has a relatively short half-life, which may limit its usefulness in chronic studies. It also has low solubility in water, which may make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for the research of N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide. One potential application is in the treatment of addiction, as it has been shown to reduce dopamine release in the mesolimbic pathway. Another potential application is in the treatment of schizophrenia, as it has been shown to improve cognitive performance in animal models. Further research is needed to determine the long-term effects of N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide and its potential for clinical use.
科学的研究の応用
N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and addiction. It has been found to act as a potent and selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological functions such as movement, emotion, and reward. N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have a high affinity for the serotonin 5-HT2A receptor, which is implicated in the pathophysiology of various psychiatric disorders.
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N4O/c25-21-3-4-22(26)23(27)20(21)16-30-10-7-19(8-11-30)31-12-5-18(6-13-31)24(32)29-15-17-2-1-9-28-14-17/h1-4,9,14,18-19H,5-8,10-13,15-16H2,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKIUFXQPLIDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3CCN(CC3)CC4=C(C=CC(=C4F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyridinylmethyl)-1'-(2,3,6-trifluorobenzyl)-1,4'-bipiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3813638.png)
![6-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]quinoxaline](/img/structure/B3813641.png)
![7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B3813643.png)
![N-{2-[(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B3813644.png)
![methyl 1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinate](/img/structure/B3813651.png)
![1-[cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3813652.png)
![N-1H-benzimidazol-2-yl-2-{[1-(2-thienyl)propyl]amino}acetamide](/img/structure/B3813654.png)
![1-(2,2-dimethylpropyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3813658.png)

![{1-methyl-1-[1-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethyl}amine trifluoroacetate](/img/structure/B3813667.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2,6-trimethylquinoline-4-carboxamide](/img/structure/B3813677.png)
![4-[4-(2-fluoro-3-methoxybenzyl)piperazin-1-yl]-2,6-dimethoxypyrimidine](/img/structure/B3813685.png)
![5-fluoro-2-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B3813700.png)
![N,1,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B3813720.png)